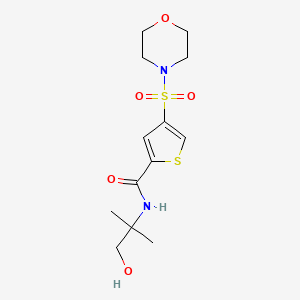

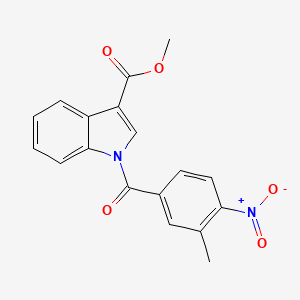

![molecular formula C16H15ClN2OS B5502848 2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)

2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide is a chemical compound synthesized and characterized for various applications in chemistry and related fields.

Synthesis Analysis

- Saeed et al. (2010) described the synthesis and characterization of a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. The process involved IR, H and C-NMR, mass spectrometry, and elemental analysis (Saeed, Rashid, Bhatti & Jones, 2010).

- Sabbaghan and Hossaini (2012) demonstrated a high-yield synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives through a three-component reaction (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

- The crystal structure of similar compounds was determined using single crystal X-ray diffraction, revealing important structural details such as intramolecular hydrogen bonding (Saeed, Rashid, Bhatti & Jones, 2010).

Chemical Reactions and Properties

- Saeed and Wong (2012) discussed the base-catalyzed S-cyclization of related benzamide compounds, providing insight into their chemical reactivity (Saeed & Wong, 2012).

- Ueda, Kawaharasaki, and Imai (1984) explored the use of benzoxazolethione derivatives, like the one , as condensing agents in chemical synthesis (Ueda, Kawaharasaki & Imai, 1984).

Physical Properties Analysis

- Yanagi et al. (2000) characterized two crystalline forms of a similar compound, providing valuable information about its physical properties (Yanagi et al., 2000).

Chemical Properties Analysis

- The compound's chemical properties, such as its reactivity and stability, can be inferred from studies on similar benzamide derivatives. For example, the study by Saeed et al. (2010) gives insights into the chemical stability and reactivity of related compounds (Saeed, Rashid, Bhatti & Jones, 2010).

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and spectroscopic characterization of similar benzamide compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, have been extensively studied. These compounds are synthesized and characterized using various spectroscopic techniques, including IR, ^1H and ^13C-NMR, mass spectrometry, and elemental analysis. The crystal structures are often determined from single-crystal X-ray diffraction data, highlighting their potential in structural chemistry research (Saeed et al., 2010).

Chemoselective Synthesis Applications

Chemoselective synthesis techniques employ benzoylisothiocyanates for the N-benzoylation of aminophenols, producing compounds like N-(2-hydroxyphenyl)benzamides, which hold biological significance. This process exemplifies the utility of related benzamide derivatives in creating biologically active molecules through selective synthesis pathways (Singh et al., 2017).

Antimicrobial Activity

Some benzamide derivatives demonstrate antimicrobial properties, as observed in the synthesis of new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones. These compounds exhibit significant antibacterial and antifungal activities, indicating the potential of 2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide derivatives in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Anticancer Activity

The synthesis of pro-apoptotic indapamide derivatives, including compounds structurally related to this compound, has been explored for their anticancer properties. These studies have shown that certain derivatives can exhibit high proapoptotic activity on cancer cell lines, offering a pathway for the development of new anticancer agents (Yılmaz et al., 2015).

Molluscicidal Properties

New thiazolo[5,4-d]pyrimidines with promising activity against mosquitoes and potentially other pests have been synthesized from related benzamide compounds. Such research indicates the application of these compounds in pest control, specifically targeting larval populations of disease vectors (El-Bayouki & Basyouni, 1988).

Safety and Hazards

properties

IUPAC Name |

2-chloro-N-[(2-ethylphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2OS/c1-2-11-7-3-6-10-14(11)18-16(21)19-15(20)12-8-4-5-9-13(12)17/h3-10H,2H2,1H3,(H2,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIDXQVMWSSGQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)

![(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5502793.png)

![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)

![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)

![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)

![6-methoxy-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzofuran-2-carboxamide](/img/structure/B5502852.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)